Regioisomeric Differentiation: 4- vs. 3- vs. 5-(1-Aminobutyl)-2-methylaniline – Electronic and Steric Consequences
The substitution position of the 1-aminobutyl group on the 2-methylaniline scaffold dictates the electron density at the aromatic amine. The 4-substituted isomer (target compound) has the alkyl-amine group para to the aniline NH₂, while the 3- and 5-isomers place it meta. This results in a predicted aniline pKa of ~4.75 for the 4-substituted analogue 4-butyl-2-methylaniline, compared to ~5.10 for 3-butyl-2-methylaniline, indicating the 4-substituted system is ~0.35 pKa units more acidic (weaker base), which affects protonation at physiological or catalytic pH . Additionally, the ortho-methyl group in the target compound introduces steric hindrance to reactions at the aniline nitrogen, a feature absent in the des-methyl analogue 4-(1-aminobutyl)aniline (CAS 1391566-11-2) [1].
| Evidence Dimension | Aniline pKa (predicted acidity of conjugate acid) |
|---|---|
| Target Compound Data | ~4.75 (inferred from 4-butyl-2-methylaniline) |
| Comparator Or Baseline | 3-butyl-2-methylaniline: pKa ~5.10 |
| Quantified Difference | ΔpKa ≈ 0.35 units (4-substituted is more acidic/less basic) |
| Conditions | Predicted values using ACD/Labs pKa algorithm; aqueous, 25°C |
Why This Matters
A 0.35 pKa unit difference corresponds to a ~2.2-fold change in protonation equilibrium, which can shift the predominant species in buffered reaction media or biological assays, directly impacting nucleophilic reactivity, solubility, and target binding.
- [1] Changyanchem. (2024). (S)-4-(1-Aminobutyl)benzenamine (CAS 1391566-11-2) – Product technical summary. View Source
